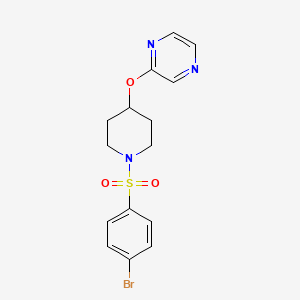

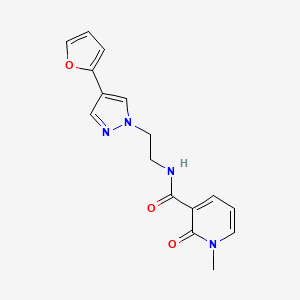

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of similar compounds is often stabilized by weak intra-molecular π-π stacking interactions . For instance, in a related compound, the piperidine ring adopts a chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve ring cleavage methodology reactions . This allows for the selective introduction of multiple functional groups .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Researchers have developed novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety using 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material. These compounds exhibit antimicrobial activities, highlighting their potential for developing new antimicrobial agents (Ammar et al., 2004).

Antimicrobial Activities

A study explored the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, treated with 4-acetyl benzene sulfonyl chloride, leading to sulfonamide derivatives. These derivatives showed promising antimicrobial properties (El‐Emary et al., 2002).

Antibacterial Agents

The creation of heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications was investigated. By reacting ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various compounds, researchers synthesized derivatives with high antibacterial activity (Azab et al., 2013).

Molecular Structure and Reactivity Studies

A study focused on crystal engineering using bisphenols and pyrazine, among other heteroaromatic amines, to form hydrogen-bonded adducts with 4,4'-sulfonyldiphenol. This research provides insight into the structural complexity and potential applications of these compounds in designing new materials with specific molecular interactions (Ferguson et al., 1999).

Direcciones Futuras

“2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine” holds promise in scientific studies, enabling advancements and breakthroughs in various fields. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propiedades

IUPAC Name |

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O3S/c16-12-1-3-14(4-2-12)23(20,21)19-9-5-13(6-10-19)22-15-11-17-7-8-18-15/h1-4,7-8,11,13H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRWUJAKKLNXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-N-[1-(3-methylphenyl)cyclopentyl]-2-methylsulfonylpyrimidine-4-carboxamide](/img/structure/B2909015.png)

![N-(4-bromophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2909017.png)

![2,2,2-trifluoroethyl (1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2909018.png)

![4-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2909023.png)

![4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2909024.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2909028.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2909031.png)

![3,4,9-trimethyl-7-(2-methylallyl)-1-(2-(piperidin-1-yl)ethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2909036.png)